4-(dimethylsulfamoyl)-N-ethylbenzamide
Description
4-(Dimethylsulfamoyl)-N-ethylbenzamide (CAS: 210918-06-2) is a benzamide derivative characterized by a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the para position of the benzene ring and an ethyl group (-CH₂CH₃) attached to the amide nitrogen. Its molecular formula is C₉H₁₂N₂O₃S, with a molar mass of 228.27 g/mol .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-4-12-11(14)9-5-7-10(8-6-9)17(15,16)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGILVKALDKKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-ethylbenzamide typically involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with N-ethylbenzamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)sulfonyl]-N-ethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids: Produced through reduction reactions.
Scientific Research Applications
4-[(Dimethylamino)sulfonyl]-N-ethylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-ethylbenzamide involves its ability to react with primary and secondary amines to form stable sulfonamide adducts. This reaction is facilitated by the presence of the sulfonyl chloride group, which acts as an electrophile, allowing nucleophilic attack by the amine groups . The resulting sulfonamide adducts are stable and can be detected using various analytical techniques .
Comparison with Similar Compounds
Sulfamoyl Group Variations
- Dimethylsulfamoyl vs. For instance, the diethyl variant in 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (C₁₉H₁₉N₄O₅S₂, MW 453.51 ) may exhibit reduced solubility in aqueous media compared to the dimethyl analogue.
- Benzyl/Methyl Sulfamoyl : The benzyl-methyl substitution in introduces aromaticity and steric hindrance, which could enhance selectivity for hydrophobic binding pockets in biological targets.
Amide Nitrogen Substituents
- The ethyl group in this compound is a simple alkyl chain, balancing moderate lipophilicity and metabolic stability. In contrast, heterocyclic substituents (e.g., oxadiazole in or benzothiazole in ) may improve π-π stacking interactions or enzymatic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
